2'-(3-Fluorobenzyloxy)acetophenone
Overview
Description
2’-(3-Fluorobenzyloxy)acetophenone is an organic compound with the molecular formula C15H13FO2. It is characterized by the presence of a fluorine atom on the benzyl group attached to an acetophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(3-Fluorobenzyloxy)acetophenone typically involves the reaction of 3-fluorobenzyl alcohol with acetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2’-(3-Fluorobenzyloxy)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’-(3-Fluorobenzyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2’-(3-Fluorobenzyloxy)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’-(3-Fluorobenzyloxy)acetophenone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
- 2’-(4-Fluorobenzyloxy)acetophenone
- 2’-(2-Fluorobenzyloxy)acetophenone
- 2’-(3-Chlorobenzyloxy)acetophenone
Comparison: Compared to its analogs, 2’-(3-Fluorobenzyloxy)acetophenone is unique due to the position of the fluorine atom, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 3-position may enhance its stability and alter its interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)14-7-2-3-8-15(14)18-10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCWZGAIDGWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374571 | |
Record name | 2'-(3-Fluorobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-26-9 | |
Record name | 2'-(3-Fluorobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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